molecular formula C12H13F4NO3S B2471830 2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride CAS No. 2411254-24-3

2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride

Cat. No.: B2471830
CAS No.: 2411254-24-3
M. Wt: 327.29
InChI Key: SCQRGYBWWNRGBL-UHFFFAOYSA-N
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Description

2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride is a chemical compound that features a morpholine ring substituted with a trifluoromethyl group and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Sulfonylation: The sulfonyl fluoride group is introduced through a sulfonylation reaction, typically using sulfonyl chloride derivatives in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.

    Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity with nucleophiles makes it useful in bioconjugation techniques, where it can be used to modify biomolecules.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or modification of protein function. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, improving its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Phenylmethylsulfonyl Fluoride (PMSF): A serine protease inhibitor with a similar sulfonyl fluoride group.

    Trifluoromethylphenyl Derivatives: Compounds with similar trifluoromethyl groups, used in pharmaceuticals and agrochemicals.

Uniqueness

2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride is unique due to the combination of its morpholine ring, trifluoromethyl group, and sulfonyl fluoride group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-6-[3-(trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F4NO3S/c1-8-6-17(21(16,18)19)7-11(20-8)9-3-2-4-10(5-9)12(13,14)15/h2-5,8,11H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQRGYBWWNRGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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